molecular formula C12H9BrN6OS B12634384 5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12634384
M. Wt: 365.21 g/mol
InChI Key: SXFVBSVKHQUVPH-UHFFFAOYSA-N
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Description

5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a bromine atom, a thiazole ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common approach is to start with a brominated benzamide precursor, which undergoes a series of reactions to introduce the thiazole and tetrazole rings. Key steps may include:

    Bromination: Introduction of the bromine atom to the benzamide ring.

    Thiazole Formation: Cyclization reactions involving sulfur and nitrogen sources to form the thiazole ring.

    Tetrazole Formation: Introduction of the tetrazole ring through reactions with azide sources.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Incorporation into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

    Biology: Use as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular processes.

    Industry: Application in the synthesis of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(1H-tetrazol-1-yl)benzamide: Lacks the thiazole ring, which may affect its biological activity and chemical properties.

    N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide: Lacks the bromine atom, which may influence its reactivity and interactions with biological targets.

    5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide: Lacks the tetrazole ring, which may alter its chemical stability and biological activity.

Uniqueness

The presence of both the thiazole and tetrazole rings, along with the bromine atom, makes 5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C12H9BrN6OS

Molecular Weight

365.21 g/mol

IUPAC Name

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C12H9BrN6OS/c1-7-5-21-12(15-7)16-11(20)9-4-8(13)2-3-10(9)19-6-14-17-18-19/h2-6H,1H3,(H,15,16,20)

InChI Key

SXFVBSVKHQUVPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

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